molecular formula C7H11N B13038136 (1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine

(1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine

Katalognummer: B13038136
Molekulargewicht: 109.17 g/mol
InChI-Schlüssel: CYMRDAUUJQRTGL-GFCOJPQKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,4S)-bicyclo[221]hept-5-en-2-amine is a bicyclic amine compound with a unique structure that includes a seven-membered ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine typically involves the use of specific starting materials and reaction conditions. One common method involves the reduction of a bicyclic ketone precursor using a suitable reducing agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

(1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of (1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1S,4R)-3-azabicyclo[2.2.1]hept-5-en-2-one
  • (±)-2-azabicyclo[2.2.1]hept-5-en-3-one

Uniqueness

(1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine is unique due to its specific stereochemistry and the presence of an amine group on the bicyclic ring system. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .

Eigenschaften

Molekularformel

C7H11N

Molekulargewicht

109.17 g/mol

IUPAC-Name

(1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine

InChI

InChI=1S/C7H11N/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4,8H2/t5-,6+,7?/m0/s1

InChI-Schlüssel

CYMRDAUUJQRTGL-GFCOJPQKSA-N

Isomerische SMILES

C1[C@H]2CC([C@@H]1C=C2)N

Kanonische SMILES

C1C2CC(C1C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.